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molecular formula C4H9ClF3N B1390918 N-ethyl-2,2,2-trifluoroethanamine hydrochloride CAS No. 1080474-98-1

N-ethyl-2,2,2-trifluoroethanamine hydrochloride

Cat. No. B1390918
M. Wt: 163.57 g/mol
InChI Key: JZUREOAGNLWCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133998B2

Procedure details

To a solution of 2,2,2-trifluoroethylamine hydrochloride (0.5 g, 3.7 mmol) in MeOH (5 mL) was added triethylamine (0.51 mL, 0.37 mmol) followed by acetaldehyde (1.0 mL, excess). The reaction mixture was then stirred at 0° C. for 3 h. Sodium borohydride (1 g, 5.9 mmol) was then added and the reaction mixture was stirred at 0° C. for 20 min. The reaction was quenched with 1M NaOH (10 mL) and the aqueous layer was extracted with DCM (25 mL). The organic layer was separated and to it was added 2M HCl in Et2O (10 mL). The resultant precipitate was filtered to give 0.45 g of N-ethyl-2,2,2-trifluoroethanamine hydrochloride, (yield: 75%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]([F:7])([F:6])[CH2:4][NH2:5].[CH2:8](N(CC)CC)[CH3:9].C(=O)C.[BH4-].[Na+]>CO>[ClH:1].[CH2:8]([NH:5][CH2:4][C:3]([F:7])([F:6])[F:2])[CH3:9] |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M NaOH (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated and to it
ADDITION
Type
ADDITION
Details
was added 2M HCl in Et2O (10 mL)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C(C)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 743.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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